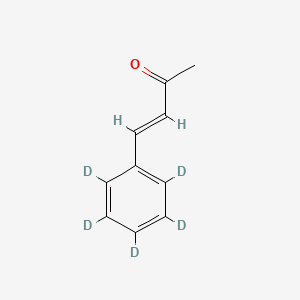

4-(Phenyl-d5)-3-buten-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of phenyl-d5 compounds also depends on the specific compound. For example, Pyrimethanil-d5 (phenyl-d5) has an empirical formula of C12D5H8N3 and a molecular weight of 204.28 .Chemical Reactions Analysis

The chemical dynamics of phenyl-d5 compounds can be complex. For instance, the reaction of D5-phenyl radical with phenylacetylene has been studied, contributing to the understanding of complex formation and scattering dynamics in chemical processes.Physical And Chemical Properties Analysis

Phenyl-d5 compounds have physical and chemical properties that are similar to their non-labeled counterparts. For example, Pyrimethanil-d5 (phenyl-d5) has a molecular weight of 204.28 and is used as an analytical standard .Applications De Recherche Scientifique

Vibrational Spectroscopy Studies : 4-(Phenyl-d5)-3-buten-2-one and its analogues have been extensively studied in vibrational spectroscopy. Research has focused on understanding the molecular structure and vibrational frequencies using techniques like Fourier transform infrared and Raman spectroscopy, as well as density functional theoretical and ab initio calculations (Raissi et al., 2006), (Tayyari et al., 2013).

Selective Hydrogenation Studies : This compound has been studied in the context of selective hydrogenation reactions. For instance, it was used to investigate the selective hydrogenation of trans-4-phenyl-3-butene-2-one to unsaturated alcohol over Ru/γ-Al2O3 modified catalysts (Liu et al., 2008).

Reaction Mechanism Studies : The reaction mechanisms involving this compound have been a subject of study, particularly in the formation of polycyclic aromatic hydrocarbons (PAHs) and their partially hydrogenated counterparts in combustion and interstellar chemistry (Kaiser et al., 2012).

NMR and Raman Spectroscopic Studies : The role of this compound in zinc electroplating was elucidated through NMR and Raman spectroscopic studies, providing insights into the solvation and molecular interactions in electroplating baths (Gama-González et al., 2012).

Studies in Organic Synthesis : The compound has been used in synthesizing various organic materials, such as extended π-conjugated chromophores, highlighting its role in the development of new organic compounds with potential applications in materials science (Antony et al., 2019).

Electrochemical Conversion Studies : Its use in the electrocatalytic hydrogenation of related compounds, such as 4-(4-hydroxyphenyl)buten-2-one, has been explored, demonstrating its role in electrochemical conversion processes (Bryan & Grimshaw, 1997).

Catalysis and Chemical Modification : It has been involved in studies of catalysis, such as Rh(I)-catalyzed β-alkylation, revealing its importance in developing new catalytic processes (Jun et al., 2002).

Metabolic Engineering Applications : The compound has been referenced in the context of metabolic engineering for the production of biofuels and platform chemicals (George et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-XLKVIOBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)